molecular formula C10H16OSi B106771 Benzyloxytrimethylsilane CAS No. 14642-79-6

Benzyloxytrimethylsilane

Cat. No. B106771
CAS RN: 14642-79-6
M. Wt: 180.32 g/mol
InChI Key: AOKMFXQCRBQJOP-UHFFFAOYSA-N
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Description

Benzyloxytrimethylsilane is a compound that is not directly mentioned in the provided papers, but its structural components and related chemistry can be inferred from the synthesis and reactions of similar compounds. The papers discuss various silane compounds and their reactions, which can provide insights into the behavior of benzyloxytrimethylsilane.

Synthesis Analysis

The synthesis of related silane compounds involves several steps, including hydrosilation, phase transfer catalysis, and reactions with different reagents. For instance, polydimethylsiloxanes (PDMSs) with benzyl acrylate groups are synthesized through hydrosilation followed by a reaction with chloromethylated aromatic groups and sodium salt of acrylic acid . Similarly, the synthesis of polymers from 1-butadienyloxytrimethylsilane (BdTMS) is achieved using catalysts like Benzaldehyde (BAld)–ZnCl2 and involves living propagation confirmed by incremental monomer addition . These methods could potentially be adapted for the synthesis of benzyloxytrimethylsilane.

Molecular Structure Analysis

The molecular structure of silane compounds is typically characterized using techniques such as NMR and IR analyses. For example, the structure of polymers derived from BdTMS was elucidated as 1,4-trans addition mode of diene . The molecular structure of benzyloxytrimethylsilane would likely be analyzed using similar techniques to determine its configuration and confirm its synthesis.

Chemical Reactions Analysis

Chemical reactions involving silane compounds are diverse and can include polymerization, dimerization, and electrophilic attacks. BdTMS undergoes group transfer polymerization affected by aldehydes , while benzylic and allylic alcohols can be deoxygenatively dimerized using lanthanum metal and chlorotrimethylsilane . The selective ring opening of benzodioxasilines by iodotrimethylsilane and the reactions of aryloxytrimethylsilanes with sulfinyl chlorides are also relevant to understanding the reactivity of benzyloxytrimethylsilane.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their functional groups and molecular structure. The presence of benzyl acrylate groups in PDMSs affects their crosslinking behavior, as studied by differential scanning photocalorimetry (DPC) . The introduction of benzoic acid fragments into polydimethylsiloxanes alters their thermal and rheological properties, such as increasing the glass-transition temperature . These findings suggest that the properties of benzyloxytrimethylsilane would be similarly influenced by its benzyloxy and trimethylsilyl groups.

Scientific Research Applications

  • Synthesis of Iminosugars : Benzyloxytrimethylsilane plays a crucial role in the synthesis of iminosugars, which are potent inhibitors of enzymes involved in lysosomal storage disorders like Gaucher and Krabbe diseases. This synthesis involves the diastereoselective addition of allyltrimethylsilane to glycopyranosylamine, where benzyloxytrimethylsilane acts as a protective group, facilitating the functionalization of the iminosugars using reactions such as metathesis or oxidation (Biela et al., 2013).

  • Deoxygenation of Unsymmetrical 1,2-Dicarbonyl Compounds : In a novel approach, benzyloxytrimethylsilane, in combination with chlorotrimethylsilane and sodium iodide, has been used for the selective reduction of unsymmetrical 1,2-diketones. This method has been successful in reducing benzil derivatives with high α-regioselectivity at room temperature (Yuan et al., 2016).

  • Synthesis of Homoallyl Benzyl Ethers : Benzyloxytrimethylsilane has been found effective in the iodine-catalyzed one-pot synthesis of homoallyl benzyl ethers. The process involves a three-component condensation of aldehydes, benzyloxytrimethylsilane, and allyltrimethylsilane, yielding moderate to high yields under mild conditions (Kataki & Phukan, 2009).

  • Activation of Organotrimethylsilanes in Addition Reactions : The use of benzyloxytrimethylsilane and other trimethylsilanes has been established in addition reactions, where they act as carbanion equivalents for synthesis. These reactions are achieved at room temperature, offering a broad scope for the utilization of benzyloxytrimethylsilane and similar compounds (Das & O’Shea, 2014).

Safety And Hazards

Benzyloxytrimethylsilane is a combustible liquid . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, use water spray, foam, carbon dioxide, or dry chemical to extinguish .

properties

IUPAC Name

trimethyl(phenylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKMFXQCRBQJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333864
Record name Benzyloxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxytrimethylsilane

CAS RN

14642-79-6
Record name Benzyloxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyloxytrimethylsilane
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Synthesis routes and methods

Procedure details

5.50 g (51.0 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (46.0 mmol) of benzyl alcohol and 4.20 g (51.0 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 7.30 g (theory: 8.29 g) of benzyl trimethylsilyl ether as a colorless oil having a purity of 99% (GC).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
D Kataki, P Phukan - Tetrahedron Letters, 2009 - Elsevier
… Finally, the best result was obtained when the ratio of benzaldehyde, benzyloxytrimethylsilane, allyltrimethylsilane, and iodine was 1:1.2:1.2:0.1 at 0 C in dichloromethane (Table 2, …
Number of citations: 27 www.sciencedirect.com
PGJ Huurdeman, JBFN Engberts - The Journal of Organic …, 1979 - ACS Publications
… To 18.1 g (100 mmol) of benzyloxytrimethylsilane in a 100-mL round-bottomed flask equipped with magnetic stirrer and air condenser was added, under nitrogen, 1.46 g (10 mmol) of di-…
Number of citations: 5 pubs.acs.org
M Galehassadi, S Pourreza - Journal of Inorganic and Organometallic …, 2019 - Springer
… alcohol underwent chemoselective silylation and provided benzyloxytrimethylsilane (99%), … underwent chemoselectivity trimethylsilylation and provided benzyloxytrimethylsilane (99%)…
Number of citations: 8 link.springer.com
MJ Spafford, JE Christensen, MG Huddle… - Australian journal of …, 2008 - CSIRO Publishing
… in the presence of benzyloxytrimethylsilane. [ 23 ] They observed that under the reaction conditions, the exchange reaction between the dioxolane and benzyloxytrimethylsilane is much …
Number of citations: 19 www.publish.csiro.au
A Wright, R West - Journal of the American Chemical Society, 1974 - ACS Publications
Benzyloxytrimethylsilane (la), benzyloxytrimethylgermane (lh), trimethylgermyloxydiphenylmethane (lj), and various related compounds, upon metalation at the benzyl carbon atom with …
Number of citations: 125 pubs.acs.org
DN Harpp, BT Friedlander, C Larsen… - The Journal of …, 1978 - ACS Publications
… The benzyloxytrimethylsilane was added over a period of about 10 min and the reaction mixture was stirred for 5 days; a white precipitate gradually formed. The reaction mixture was …
Number of citations: 79 pubs.acs.org
D Cahard, P Duhamel - European Journal of Organic Chemistry, 2001 - Wiley Online Library
… fact, we found that the trimethylsilyl enol ether of prenal reacted with benzaldehyde in the presence of LDA to produce mainly the hydroxydihydropyran 15a and benzyloxytrimethylsilane…
DC Owsley, JJ Bloomfield… - The Journal of Organic …, 1979 - ACS Publications
… The dimerization reactions of ethoxytrimethylsilane and benzyloxytrimethylsilane produced (after removal of the trimethylsilyl group) an ca. 1:1 mixture of dl- and meso2,3-butanediol …
Number of citations: 9 pubs.acs.org
A Wright, R West - Journal of the American Chemical Society, 1974 - ACS Publications
… We have reported6 that benzyloxytrimethylsilane, upon metalation at thebenzyl carbon atom with excess te/7-butyllithium at —78, undergoes a rapid intramolecular isomerization to the …
Number of citations: 39 pubs.acs.org
A Wright, R West - Journal of the American Chemical Society, 1974 - ACS Publications
… We have reported6 that benzyloxytrimethylsilane, upon metalation at thebenzyl carbon atom with excess te/7-butyllithium at —78, undergoes a rapid intramolecular isomerization to the …
Number of citations: 75 pubs.acs.org

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